Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine
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Overview
Description
Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine is an organic compound with the molecular formula C7H8F3NO It features a furan ring substituted with a trifluoromethyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine typically involves the reaction of 5-(trifluoromethyl)furan-2-carbaldehyde with methylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
5-(trifluoromethyl)furan-2-carbaldehyde+methylamine→Methyl([5-(trifluoromethyl)furan-2-yl]methyl)amine
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The furan ring and the amine group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenation reagents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
5-(trifluoromethyl)furan-2-carbaldehyde: A precursor in the synthesis of Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine.
2-(trifluoromethyl)furan: A related compound with similar structural features.
Methylamine: A simple amine used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to the presence of both a trifluoromethyl group and a furan ring, which confer distinct chemical and physical properties. These features make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-methyl-1-[5-(trifluoromethyl)furan-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO/c1-11-4-5-2-3-6(12-5)7(8,9)10/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETTZBRKTURCEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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